molecular formula C21H21NO5S B11402824 Methyl 5-acetyl-2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

Methyl 5-acetyl-2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11402824
M. Wt: 399.5 g/mol
InChI Key: FJFUGXXQNVJXOW-UHFFFAOYSA-N
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Description

METHYL 5-ACETYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ACETYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and ester functionalities.

    Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets. For instance, the benzofuran moiety is known to interact with enzymes and receptors involved in various biological pathways . The thiophene ring can also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-ACETYL-2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the combination of benzofuran and thiophene rings in a single molecule, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 5-acetyl-2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S/c1-10-6-11(2)17-14(9-27-15(17)7-10)8-16(24)22-20-18(21(25)26-5)12(3)19(28-20)13(4)23/h6-7,9H,8H2,1-5H3,(H,22,24)

InChI Key

FJFUGXXQNVJXOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C(=C(S3)C(=O)C)C)C(=O)OC)C

Origin of Product

United States

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